1-((2,5-dimethylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
Description
This compound is a sulfonamide-based piperidine derivative featuring a 2,5-dimethylphenyl sulfonyl group and a 2-methylimidazole methyl substituent. Its molecular architecture combines a piperidine ring—a common scaffold in medicinal chemistry—with sulfonyl and imidazole moieties, which are often associated with bioactivity, particularly in enzyme inhibition and receptor modulation. The sulfonyl group enhances stability and binding affinity, while the imidazole moiety may contribute to hydrogen-bonding interactions. Structural characterization of this compound, including crystallographic data, is typically performed using tools like SHELX programs for refinement and validation .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-14-4-5-15(2)18(12-14)24(22,23)21-9-6-17(7-10-21)13-20-11-8-19-16(20)3/h4-5,8,11-12,17H,6-7,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESGQGLHRVWOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,5-dimethylphenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine is of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 270.36 g/mol
The compound features a piperidine ring substituted with a sulfonyl group and an imidazole moiety, which are known to enhance biological activity through various mechanisms.
Antinociceptive Activity
Research indicates that compounds similar to This compound exhibit antinociceptive properties. For example, a related compound demonstrated significant antinociceptive effects in mouse models, indicating its potential for pain management through B1 receptor antagonism .
Antibacterial Activity
Recent studies have shown that piperidine derivatives can possess antibacterial properties. Compounds bearing the sulfonyl group have been evaluated for their effectiveness against various bacterial strains. For instance, synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that the sulfonyl moiety contributes to their antibacterial efficacy .
Enzyme Inhibition
The biological activity of piperidine derivatives often includes enzyme inhibition. Notably, compounds similar to the target compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections .
Study 1: Antinociceptive Properties
In a study assessing the antinociceptive properties of related compounds, researchers found that administration of the compound led to a significant reduction in pain response in formalin-induced models in rats. The mechanism was attributed to competitive antagonism at the B1 receptor, with a selectivity index indicating high specificity for this receptor over others .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial potential of piperidine derivatives, including those with sulfonyl groups. The results showed that several synthesized compounds exhibited strong inhibitory activity against Escherichia coli and Staphylococcus aureus, demonstrating their potential as therapeutic agents in treating bacterial infections .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of This compound can be summarized as follows:
- Receptor Interaction : The compound likely interacts with G-protein-coupled receptors (GPCRs), particularly B1 receptors, leading to antinociceptive effects.
- Enzyme Inhibition : The presence of the piperidine and sulfonyl groups facilitates binding to enzymes like AChE, resulting in increased acetylcholine levels.
- Antibacterial Action : The structural features contribute to membrane disruption or interference with bacterial metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related sulfonamide and piperidine derivatives. Key comparison metrics include molecular weight, functional groups, solubility, and pharmacological activity. Below is a synthesized analysis based on common structural motifs and hypothetical analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Sulfonyl Group Impact : The 2,5-dimethylphenyl sulfonyl group in the target compound increases hydrophobicity (LogP ~2.8) compared to simpler sulfonamides like 4-(benzenesulfonyl)piperidine (LogP 1.9). This may enhance membrane permeability but reduce aqueous solubility .
Imidazole Synergy : The 2-methylimidazole moiety likely confers hydrogen-bonding capacity, analogous to antifungal imidazole derivatives. However, its methyl substitution may reduce steric hindrance compared to bulkier analogs.
Pharmacological Considerations :
The imidazole group may target heme-containing enzymes (e.g., cytochrome P450), suggesting possible drug-drug interaction risks.
Methodological Notes
Structural comparisons rely heavily on crystallographic data refined via programs like SHELXL, which is widely used for small-molecule analysis due to its robustness in handling twinned or high-resolution data . However, the absence of explicit pharmacological data for the compound in the provided evidence necessitates extrapolation from structurally related molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
